molecular formula C17H24O3 B3869123 methyl 2-(2,5,5,8a-tetramethyl-3-oxo-7,8-dihydro-6H-naphthalen-1-yl)acetate

methyl 2-(2,5,5,8a-tetramethyl-3-oxo-7,8-dihydro-6H-naphthalen-1-yl)acetate

Cat. No.: B3869123
M. Wt: 276.4 g/mol
InChI Key: LSPIOZBHWPANRN-UHFFFAOYSA-N
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Description

Methyl 2-(2,5,5,8a-tetramethyl-3-oxo-7,8-dihydro-6H-naphthalen-1-yl)acetate is an organic compound with the molecular formula C17H26O3 It is a derivative of naphthalene and is characterized by its complex structure, which includes multiple methyl groups and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,5,5,8a-tetramethyl-3-oxo-7,8-dihydro-6H-naphthalen-1-yl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5,5,8a-tetramethyl-3-oxo-7,8-dihydro-6H-naphthalen-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(2,5,5,8a-tetramethyl-3-oxo-7,8-dihydro-6H-naphthalen-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 2-(2,5,5,8a-tetramethyl-3-oxo-7,8-dihydro-6H-naphthalen-1-yl)acetate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism of action would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2,5,5,8a-tetramethyl-3-oxo-3,4,4a,5,6,7,8,8a-octahydro-1-naphthalenyl)acetate
  • (2E)-3-Methyl-5-[(8aS)-2,5,5,8a-tetramethyl-3-oxo-3,4,4a,5,6,7,8,8a-octahydro-1-naphthalenyl]-2-pentenoic acid

Uniqueness

Methyl 2-(2,5,5,8a-tetramethyl-3-oxo-7,8-dihydro-6H-naphthalen-1-yl)acetate is unique due to its specific structural features, such as the presence of multiple methyl groups and a ketone functional group

Properties

IUPAC Name

methyl 2-(2,5,5,8a-tetramethyl-3-oxo-7,8-dihydro-6H-naphthalen-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-11-12(9-15(19)20-5)17(4)8-6-7-16(2,3)14(17)10-13(11)18/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPIOZBHWPANRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(CCCC(C2=CC1=O)(C)C)C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-(2,5,5,8a-tetramethyl-3-oxo-7,8-dihydro-6H-naphthalen-1-yl)acetate
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methyl 2-(2,5,5,8a-tetramethyl-3-oxo-7,8-dihydro-6H-naphthalen-1-yl)acetate
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methyl 2-(2,5,5,8a-tetramethyl-3-oxo-7,8-dihydro-6H-naphthalen-1-yl)acetate
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methyl 2-(2,5,5,8a-tetramethyl-3-oxo-7,8-dihydro-6H-naphthalen-1-yl)acetate
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methyl 2-(2,5,5,8a-tetramethyl-3-oxo-7,8-dihydro-6H-naphthalen-1-yl)acetate
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methyl 2-(2,5,5,8a-tetramethyl-3-oxo-7,8-dihydro-6H-naphthalen-1-yl)acetate

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